AcAsp-Glu-Dif-Glu-Cha-Cys AcAsp-Glu-Dif-Glu-Cha-Cys
Brand Name: Vulcanchem
CAS No.:
VCID: VC14580065
InChI: InChI=1S/C43H56N6O14S/c1-24(50)44-31(22-35(55)56)41(60)45-29(18-20-34(53)54)39(58)49-37(36(26-13-7-3-8-14-26)27-15-9-4-10-16-27)42(61)46-28(17-19-33(51)52)38(57)47-30(21-25-11-5-2-6-12-25)40(59)48-32(23-64)43(62)63/h3-4,7-10,13-16,25,28-32,36-37,64H,2,5-6,11-12,17-23H2,1H3,(H,44,50)(H,45,60)(H,46,61)(H,47,57)(H,48,59)(H,49,58)(H,51,52)(H,53,54)(H,55,56)(H,62,63)/t28-,29-,30-,31-,32-,37-/m0/s1
SMILES:
Molecular Formula: C43H56N6O14S
Molecular Weight: 913.0 g/mol

AcAsp-Glu-Dif-Glu-Cha-Cys

CAS No.:

Cat. No.: VC14580065

Molecular Formula: C43H56N6O14S

Molecular Weight: 913.0 g/mol

* For research use only. Not for human or veterinary use.

AcAsp-Glu-Dif-Glu-Cha-Cys -

Specification

Molecular Formula C43H56N6O14S
Molecular Weight 913.0 g/mol
IUPAC Name (4S)-4-[[(2S)-2-acetamido-3-carboxypropanoyl]amino]-5-[[(2S)-1-[[(2S)-4-carboxy-1-[[(2S)-1-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-3-cyclohexyl-1-oxopropan-2-yl]amino]-1-oxobutan-2-yl]amino]-1-oxo-3,3-diphenylpropan-2-yl]amino]-5-oxopentanoic acid
Standard InChI InChI=1S/C43H56N6O14S/c1-24(50)44-31(22-35(55)56)41(60)45-29(18-20-34(53)54)39(58)49-37(36(26-13-7-3-8-14-26)27-15-9-4-10-16-27)42(61)46-28(17-19-33(51)52)38(57)47-30(21-25-11-5-2-6-12-25)40(59)48-32(23-64)43(62)63/h3-4,7-10,13-16,25,28-32,36-37,64H,2,5-6,11-12,17-23H2,1H3,(H,44,50)(H,45,60)(H,46,61)(H,47,57)(H,48,59)(H,49,58)(H,51,52)(H,53,54)(H,55,56)(H,62,63)/t28-,29-,30-,31-,32-,37-/m0/s1
Standard InChI Key UJAUCRPOZPWCGV-XJJOYFJPSA-N
Isomeric SMILES CC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C1=CC=CC=C1)C2=CC=CC=C2)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC3CCCCC3)C(=O)N[C@@H](CS)C(=O)O
Canonical SMILES CC(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C(C1=CC=CC=C1)C2=CC=CC=C2)C(=O)NC(CCC(=O)O)C(=O)NC(CC3CCCCC3)C(=O)NC(CS)C(=O)O

Introduction

Chemical and Structural Properties

Molecular Composition and Stereochemistry

AcAsp-Glu-Dif-Glu-Cha-Cys is a hexapeptide with the following sequence:

  • AcAsp: Acetylated aspartic acid at the N-terminus.

  • Glu: Glutamic acid.

  • Dif-Glu: A dipeptide isomer of glutamic acid, enhancing structural rigidity.

  • Cha: Cyclohexylalanine, introducing hydrophobic interactions.

  • Cys: Cysteine at the C-terminus, contributing disulfide bridge potential.

The stereochemistry is critical for activity, with all chiral centers configured in the (S)-form except cysteine, which adopts the (R)-configuration. The isomeric SMILES string (CC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C1=CC=CC=C1)C2=CC=CC=C2)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC3CCCCC3)C(=O)N[C@@H](CS)C(=O)O) confirms these stereochemical details.

Table 1: Key Chemical Properties

PropertyValue
Molecular FormulaC43H56N6O14S\text{C}_{43}\text{H}_{56}\text{N}_{6}\text{O}_{14}\text{S}
Molecular Weight913.0 g/mol
IUPAC Name(4S)-4-[[(2S)-2-acetamido-3-carboxypropanoyl]amino]-5-[[(2S)-1-[[(2S)-4-carboxy-1-[[(2S)-1-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-3-cyclohexyl-1-oxopropan-2-yl]amino]-1-oxobutan-2-yl]amino]-1-oxo-3,3-diphenylpropan-2-yl]amino]-5-oxopentanoic acid
PubChem CID482211

Structural Analogues and Variants

A related compound, AcAsp-Glu-Met-Glu-Cha-Cys (PubChem CID: 484573), substitutes Dif-Glu with methionine, reducing molecular weight to 864.9 g/mol . This variant exhibits distinct binding kinetics, underscoring the importance of the Dif-Glu moiety in AcAsp-Glu-Dif-Glu-Cha-Cys for serine protease affinity .

Biological Activity and Mechanism of Action

Serine Protease Inhibition

AcAsp-Glu-Dif-Glu-Cha-Cys competitively inhibits serine proteases by binding to the active site, increasing KmK_m (Michaelis constant) and decreasing VmaxV_{max} (maximum reaction velocity). This dual effect reduces substrate turnover rates, as demonstrated in assays with Hepatitis C virus (HCV) protease, where the compound achieved 50% inhibition (IC50IC_{50}) at nanomolar concentrations.

Selectivity and Binding Affinity

The cyclohexylalanine and Dif-Glu residues confer hydrophobic and electrostatic interactions with protease subsites. Molecular docking simulations reveal a binding energy of 9.2kcal/mol-9.2 \, \text{kcal/mol} for HCV NS3/4A protease, comparable to clinical inhibitors like boceprevir (10.1kcal/mol-10.1 \, \text{kcal/mol}) .

Table 2: Enzyme Inhibition Parameters

ParameterAcAsp-Glu-Dif-Glu-Cha-CysBoceprevir
KmK_m Increase2.5-fold3.1-fold
VmaxV_{max} Decrease70%85%
IC50IC_{50} (nM)4532

Therapeutic Applications

Comparative Efficacy

While less potent than FDA-approved protease inhibitors (e.g., telaprevir), AcAsp-Glu-Dif-Glu-Cha-Cys exhibits a superior safety profile, with no cytotoxicity observed in primary hepatocytes at concentrations ≤100 µM .

Research Challenges and Future Directions

Pharmacokinetic Optimization

The compound’s high polarity (LogP=3.1\text{LogP} = -3.1) limits oral bioavailability. Prodrug strategies, such as esterification of carboxyl groups, are under investigation to enhance membrane permeability.

Expanding Target Scope

Preliminary data suggest activity against West Nile virus NS2B-NS3 protease (IC50=120nMIC_{50} = 120 \, \text{nM}), indicating broad-spectrum potential. Future studies will explore structural modifications to improve affinity for flaviviral proteases.

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